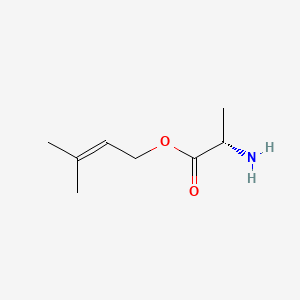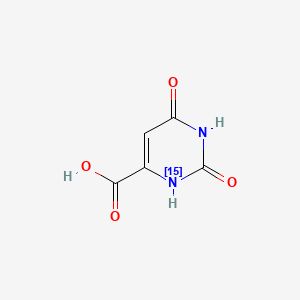
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic-3-15N acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines . Another approach includes the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives under catalytic conditions in a basic or acidic medium . These methods often require specific reaction conditions such as solvent-free environments or microwave irradiation to enhance the efficiency of the synthesis .
Industrial Production Methods: Industrial production of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to streamline the production and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-dioxo-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Dimroth rearrangement, which involves the isomerization of heterocycles through the relocation of two heteroatoms in heterocyclic systems . This rearrangement can be catalyzed by acids, bases, heat, or light .
Common Reagents and Conditions: Common reagents used in the reactions of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid include acids, bases, and oxidizing or reducing agents. The reaction conditions often depend on the desired product and may involve specific pH levels, temperatures, and solvents .
Major Products: The major products formed from the reactions of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid vary depending on the type of reaction. For example, the Dimroth rearrangement can produce different isomers of pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-dioxo-1H-pyrimidine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of pyrimidine nucleotides . In biology, it plays a role in the biosynthesis of nucleic acids and is involved in various metabolic pathways . In medicine, it is used to study hereditary metabolic diseases and as a diagnostic marker for certain conditions . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid involves its role as an intermediate in the biosynthesis of pyrimidine nucleotides. It participates in the chemical conversions between dihydrofolate and tetrahydrofolate, which are essential for the synthesis of nucleic acids . The molecular targets and pathways involved include enzymes such as dihydrofolate reductase and thymidylate synthase .
Vergleich Mit ähnlichen Verbindungen
2,4-dioxo-1H-pyrimidine-6-carboxylic acid can be compared with other similar compounds such as uracil, thymine, and cytosine. These compounds share a pyrimidine ring structure but differ in their functional groups and biological roles. For example, uracil is a component of RNA, while thymine is found in DNA . The unique carboxylic acid group in 2,4-dioxo-1H-pyrimidine-6-carboxylic acid distinguishes it from these other pyrimidine derivatives .
List of Similar Compounds:- Uracil
- Thymine
- Cytosine
- 6-carboxyuracil
- Oropur
- Orodin
- Orotonin
- Orotyl
Eigenschaften
Molekularformel |
C5H4N2O4 |
|---|---|
Molekulargewicht |
157.09 g/mol |
IUPAC-Name |
2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i6+1 |
InChI-Schlüssel |
PXQPEWDEAKTCGB-PTQBSOBMSA-N |
Isomerische SMILES |
C1=C([15NH]C(=O)NC1=O)C(=O)O |
Kanonische SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


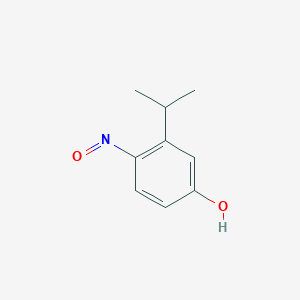
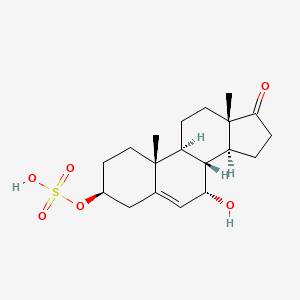
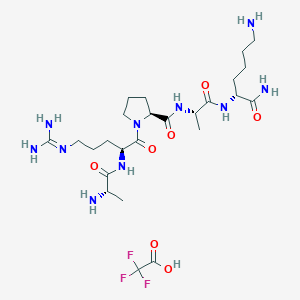

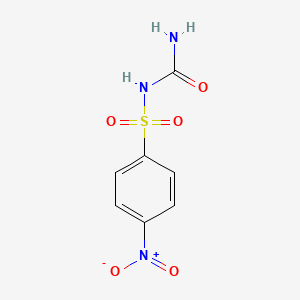
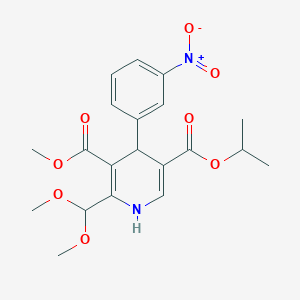
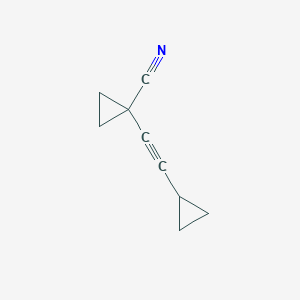
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
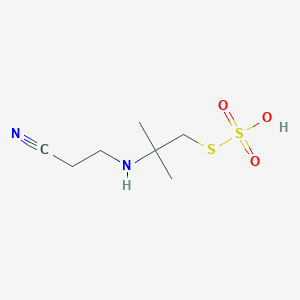
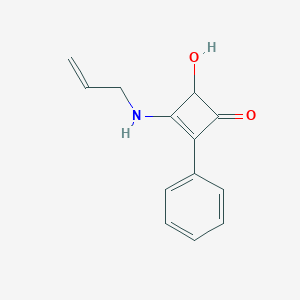

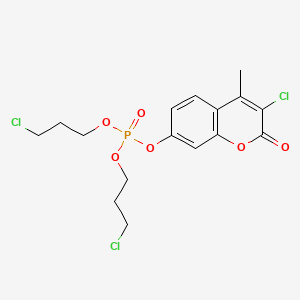
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
